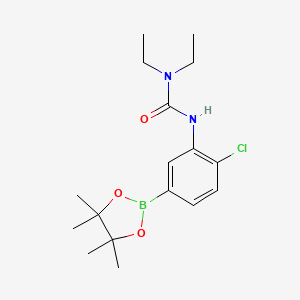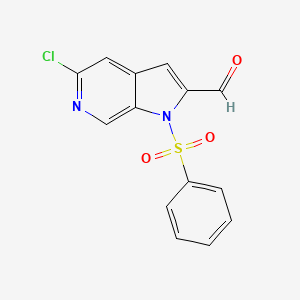
5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde is a complex organic compound that belongs to the class of azaindoles. This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a carbaldehyde group attached to the azaindole core. Azaindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for the formation of indole derivatives. This method typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst .
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions would depend on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carboxylic acid
Reduction: Formation of 5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-methanol
Substitution: Formation of various substituted azaindole derivatives
Applications De Recherche Scientifique
5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in key cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1-(phenylsulfonyl)-6-azaindole: Lacks the carbaldehyde group but shares similar structural features.
5-Chloro-1-vinyl-1H-pyrazole: Contains a chloro group and a vinyl group, but differs in the core structure.
Uniqueness
5-Chloro-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde is unique due to the presence of the carbaldehyde group, which imparts distinct reactivity and potential biological activities
Propriétés
Numéro CAS |
1227267-20-0 |
|---|---|
Formule moléculaire |
C14H9ClN2O3S |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H9ClN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H |
Clé InChI |
NDEKHCIFFLDNCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



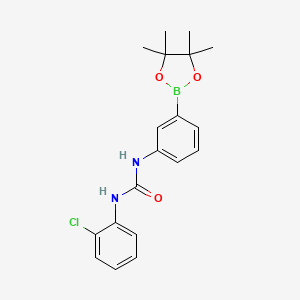
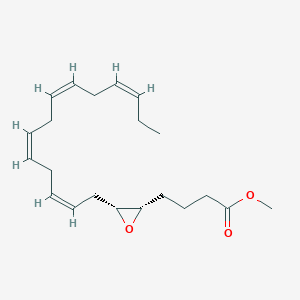


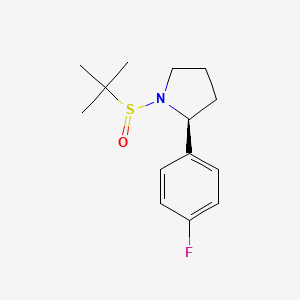
![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)
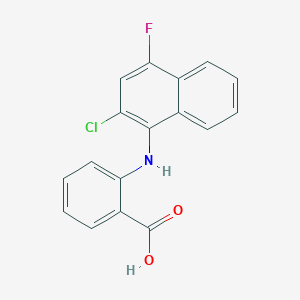
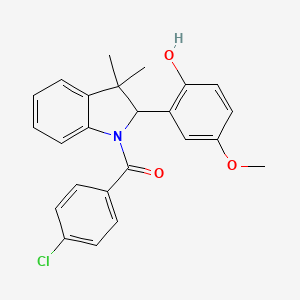

![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
![4'-((2-Ethoxy-7-(methoxycarbonyl)-1h-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12337912.png)
